1,2-Bis(4-methylthiazol-2-yl)disulfane 1,2-Bis(4-methylthiazol-2-yl)disulfane
Brand Name: Vulcanchem
CAS No.: 23826-98-4
VCID: VC3726818
InChI: InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3
SMILES: CC1=CSC(=N1)SSC2=NC(=CS2)C
Molecular Formula: C8H8N2S4
Molecular Weight: 260.4 g/mol

1,2-Bis(4-methylthiazol-2-yl)disulfane

CAS No.: 23826-98-4

Cat. No.: VC3726818

Molecular Formula: C8H8N2S4

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(4-methylthiazol-2-yl)disulfane - 23826-98-4

Specification

CAS No. 23826-98-4
Molecular Formula C8H8N2S4
Molecular Weight 260.4 g/mol
IUPAC Name 4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole
Standard InChI InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3
Standard InChI Key PYPYUFUIUSJRSS-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)SSC2=NC(=CS2)C
Canonical SMILES CC1=CSC(=N1)SSC2=NC(=CS2)C

Introduction

Chemical Identity and Physical Properties

1,2-Bis(4-methylthiazol-2-yl)disulfane is identified by the CAS registry number 23826-98-4 and has the molecular formula C₈H₈N₂S₄. The compound features two 4-methylthiazole rings connected by a disulfide bond, which plays a crucial role in its chemical reactivity and biological properties.

Physical and Chemical Characteristics

The physical and chemical properties of 1,2-Bis(4-methylthiazol-2-yl)disulfane are summarized in the following table:

PropertyValue
Molecular FormulaC₈H₈N₂S₄
Molecular Weight260.42 g/mol
Density1.47 g/cm³
Melting Point62-63°C (in ligroine)
Boiling Point433.6°C at 760 mmHg
Flash Point216.1°C
Vapor Pressure2.56×10⁻⁷ mmHg at 25°C
Refractive Index1.705
AppearanceCrystalline solid
Recommended Storage2-8°C

The compound's disulfide bond contributes significantly to its chemical reactivity, allowing it to participate in various redox reactions that are crucial for its biological activity .

Structural Characteristics

The structure of 1,2-Bis(4-methylthiazol-2-yl)disulfane features two aromatic thiazole rings, each with a methyl group at the 4-position. The thiazole rings themselves contain both sulfur and nitrogen atoms arranged in a fashion that allows pi (π) electrons to move freely throughout the ring, conferring aromatic properties. This aromaticity influences the compound's stability and reactivity in chemical and biological systems .

The disulfide bridge (-S-S-) connecting the two thiazole rings at their 2-positions is particularly important for the compound's biological activity, as it can undergo reduction to form thiol groups or participate in thiol-disulfide exchange reactions with biological molecules.

Synthesis Methods

Standard Synthetic Approaches

The synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane typically involves the reaction of 4-methylthiazole with sulfur in the presence of a catalyst. This approach can be optimized for industrial production using advanced chemical engineering techniques such as continuous flow reactors.

Alternative synthetic routes may involve the oxidation of 2-mercapto-4-methylthiazole to form the disulfide bond. The thiazole rings themselves are commonly synthesized using variations of the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamides .

Modern Synthetic Developments

Recent advancements in synthetic methodologies have focused on improving yield, purity, and sustainability of the synthetic process. These include:

  • Green chemistry approaches that reduce the use of harmful solvents

  • Catalyst optimization to improve reaction efficiency

  • One-pot synthesis methods to minimize waste and processing steps

  • Microwave-assisted synthesis to reduce reaction time and energy consumption

These developments are particularly important for scaling up the production of 1,2-Bis(4-methylthiazol-2-yl)disulfane for research and potential commercial applications .

Chemical Reactivity

Redox Reactions

One of the most significant chemical characteristics of 1,2-Bis(4-methylthiazol-2-yl)disulfane is its ability to participate in redox reactions, particularly those involving the disulfide bond. The compound can undergo reduction to form the corresponding thiols, and these thiols can subsequently participate in various reactions including nucleophilic substitutions and additions.

Interactions with Biological Molecules

1,2-Bis(4-methylthiazol-2-yl)disulfane has been utilized as a thiol-specific reagent for measuring sulfhydryl (SH) groups in proteins under neutral pH conditions. It has been specifically employed to measure all SH-groups of enzymes such as malate dehydrogenase and lactate dehydrogenase using spectrophotometric methods .

The compound's ability to interact with protein thiols makes it particularly useful for studying protein structure and function, especially in cases where thiol groups are essential for enzymatic activity or protein stability .

Biological Activities

Anticancer Properties

Studies have indicated that 1,2-Bis(4-methylthiazol-2-yl)disulfane can induce apoptosis in cancer cells, suggesting potential applications in oncology. Research has demonstrated a dose-dependent decrease in the viability of human breast cancer cells (MCF-7), with significant apoptosis observed at higher concentrations.

The mechanism of action is believed to involve the disruption of cellular redox balance, potentially through interactions with critical thiol groups in proteins involved in cell survival and proliferation. This property places 1,2-Bis(4-methylthiazol-2-yl)disulfane among numerous thiazole-containing compounds that have shown promise as anticancer agents .

Antimicrobial Activities

The compound has demonstrated effectiveness against various microbial pathogens, including multidrug-resistant bacterial strains. The thiazole ring, which is a common feature in many antimicrobial agents, contributes significantly to this activity .

Thiazole-containing compounds are known to exhibit a broad spectrum of antimicrobial activities, and the specific structural features of 1,2-Bis(4-methylthiazol-2-yl)disulfane may enhance these properties through multiple mechanisms, including disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis .

Other Biological Effects

Beyond its anticancer and antimicrobial properties, 1,2-Bis(4-methylthiazol-2-yl)disulfane may possess other biological activities that are characteristic of thiazole-containing compounds, such as:

  • Anti-inflammatory effects

  • Antioxidant properties

  • Enzyme inhibition capabilities

  • Potential effects on metabolic pathways

These properties make the compound of interest in diverse areas of biomedical research and pharmaceutical development .

Applications in Research and Industry

Research Applications

In biochemical research, 1,2-Bis(4-methylthiazol-2-yl)disulfane serves as a valuable tool for protein analysis, particularly for studying thiol-containing proteins and enzymes. Its specific interaction with sulfhydryl groups allows researchers to investigate protein structure-function relationships and enzyme mechanisms .

The compound is also utilized as a reagent in organic synthesis and as a building block for more complex molecules with potential biological activities.

Industrial Applications

In industrial settings, 1,2-Bis(4-methylthiazol-2-yl)disulfane has found applications in rubber processing. It can accelerate the vulcanization reaction of rubber, improving both the speed and degree of rubber vulcanization, which enhances the physical and chemical properties of the final product .

This application leverages the compound's ability to form cross-links between polymer chains through interactions with sulfur-containing groups, resulting in improved mechanical properties, thermal stability, and chemical resistance of rubber products .

Research Findings and Case Studies

Cancer Cell Studies

Recent investigations into the anticancer properties of 1,2-Bis(4-methylthiazol-2-yl)disulfane have revealed promising results. In studies using human breast cancer cells (MCF-7), the compound demonstrated dose-dependent cytotoxicity with significant induction of apoptosis at higher concentrations.

The mechanism appears to involve multiple cellular targets, potentially including disruption of mitochondrial function, activation of caspase pathways, and oxidative stress induction. These findings align with the broader understanding of how thiazole-containing compounds interact with cancer cells .

Enzyme Interaction Studies

Research has demonstrated that 1,2-Bis(4-methylthiazol-2-yl)disulfane interacts specifically with thiol groups in enzymes. Studies with malate dehydrogenase and lactate dehydrogenase have shown that the compound can be used to quantitatively measure all sulfhydryl groups in these enzymes without causing denaturation .

This property makes the compound particularly valuable for studying enzyme structure and function, especially for enzymes where thiol groups play crucial roles in catalytic activity or structural integrity .

Material Science Applications

The ability of 1,2-Bis(4-methylthiazol-2-yl)disulfane to accelerate rubber vulcanization has been documented in several studies. Research indicates that the compound can significantly improve the physical properties of vulcanized rubber, including tensile strength, elongation at break, and resistance to thermal and chemical degradation .

These improvements are attributed to the compound's ability to facilitate optimal cross-linking between rubber polymer chains, resulting in a more homogeneous and stable three-dimensional network structure .

Comparison with Similar Compounds

Structural Analogues

Compared to compounds like 1,2-bis(4-methylthiazol-2-yl)ethane and 1,2-bis(4-methylthiazol-2-yl)ethanol, the disulfide bridge in 1,2-Bis(4-methylthiazol-2-yl)disulfane imparts distinct redox properties and reactivity patterns that influence its biological activities and applications.

Activity Comparisons

When compared with other thiazole-containing compounds used in medicinal chemistry, 1,2-Bis(4-methylthiazol-2-yl)disulfane shows unique patterns of activity. While many thiazole derivatives exhibit anticancer, antimicrobial, or enzyme inhibitory activities, the specific structural features of this compound, particularly its disulfide bridge, contribute to its distinctive biological profile .

The following table summarizes some key comparisons between 1,2-Bis(4-methylthiazol-2-yl)disulfane and related compounds:

CompoundStructural FeatureKey Biological ActivitiesIndustrial Applications
1,2-Bis(4-methylthiazol-2-yl)disulfaneDisulfide bridge connecting two 4-methylthiazole ringsAnticancer, antimicrobial, enzyme interactionsRubber vulcanization accelerator, research reagent
Mono-substituted thiazolesSingle thiazole ring with various substituentsVarious activities depending on substituentsPharmaceutical intermediates, agricultural chemicals
2-AminothiazolesAmino group at 2-positionOften show anticonvulsant, anticancer propertiesDrug development, particularly CNS-active compounds
Thiazole-containing antibioticsComplex structures with thiazole ringsAntimicrobial, especially antibacterialClinical antibiotics (e.g., penicillins with thiazole rings)

This comparison highlights the unique position of 1,2-Bis(4-methylthiazol-2-yl)disulfane within the broader family of thiazole-containing compounds, demonstrating how specific structural features can significantly influence biological activity and practical applications .

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